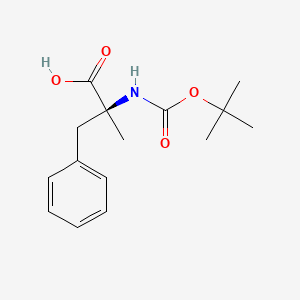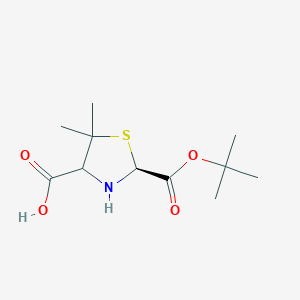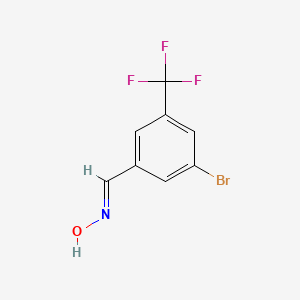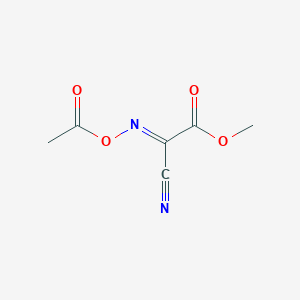
Pregnanolone 3-β-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of neuroactive steroid analogs, including pregnanolone derivatives, involves intricate chemical processes aimed at enhancing their neuroprotective properties. For instance, the synthesis of deuterium-labeled NMDA receptor inhibitors from 11α-Hydroxy-progesterone through reduction, protection, deuterium exchange, and coupling with protected glutamic acid, showcases the complex methodology employed to generate these compounds with high isotopic purity for quantification and metabolic studies (Kapras et al., 2012).
Molecular Structure Analysis
The molecular structure of pregnanolone 3-β-D-Glucuronide and similar neuroactive steroids is pivotal in determining their interaction with receptor sites, influencing their pharmacokinetic and pharmacodynamic profiles. The presence of specific functional groups and their configuration significantly affects their ability to cross the blood-brain barrier, bind to synaptic receptors, and modulate neuronal activity.
Chemical Reactions and Properties
Pregnanolone 3-β-D-Glucuronide undergoes various chemical reactions, including conjugation and deconjugation processes, critical for its metabolic pathway. Enzymes like β-glucuronidase play a crucial role in the hydrolysis of steroid glucuronides, affecting the levels of active neurosteroids in the brain and peripheral tissues. The synthesis and structure characterization of glucuronide conjugates illustrate the enzymatic and chemical methodologies employed to study these transformations (Kuuranne et al., 2002).
Wissenschaftliche Forschungsanwendungen
Understanding β-Glucuronidase Activity and Its Inhibitors
Research on β-glucuronidase (βGLU), a lysosomal acid hydrolase responsible for the catalytic deconjugation of β-D-glucuronides, provides significant insights relevant to Pregnanolone 3-β-D-Glucuronide. The activity level of βGLU in body fluids is considered a potential biomarker for diagnosing certain pathological conditions. Its role in colon carcinogenesis and specific drug-induced dose-limiting toxicities has heightened interest in developing potent βGLU inhibitors, particularly from natural products and synthetic scaffolds. Despite the identification of potential inhibitors, only a few have reached clinical utility due to moderate to poor pharmacokinetic profiles. This underscores the therapeutic significance of βGLU activity and its inhibitors in various diseases, providing a platform for developing new therapeutic agents with improved βGLU inhibitory potency (Awolade et al., 2019).
Neurosteroids in Depression and Antidepressant Action
Endogenous 3α-reduced neurosteroids like allopregnanolone play a crucial role in maintaining physiological GABAergic tone and exhibit a broad spectrum of neuropsychopharmacological properties. Their involvement in the etiology of major depressive disorder and the mechanism of action of antidepressants has been increasingly recognized. Antidepressants are known to elevate levels of 3α-reduced neurosteroids in the brain, correlating with the normalization of neuroactive steroid levels in depressed patients. This relationship between neuroactive steroids and antidepressant efficacy highlights the potential contribution of neurosteroids like Pregnanolone 3-β-D-Glucuronide to the treatment of depression and the underlying mechanisms of antidepressant action (Uzunova et al., 2006).
Therapeutic Potential in Stress-Related Diseases
The neuroactive steroid allopregnanolone demonstrates therapeutic potential for treating various stress-related diseases, including PTSD, depression, and alcohol use disorders. Its pleiotropic actions, stemming from modulation of GABAA receptors, CRF, and pro-inflammatory signaling, underline its ability to promote recovery across a range of illnesses. This suggests a broader therapeutic application for compounds like Pregnanolone 3-β-D-Glucuronide in the prevention and treatment of stress-related diseases, advocating for further clinical studies to explore their full potential (Boero et al., 2019).
Eigenschaften
CAS-Nummer |
31329-54-1 |
|---|---|
Produktname |
Pregnanolone 3-β-D-Glucuronide |
Molekularformel |
C₂₇H₄₂O₈ |
Molekulargewicht |
494.62 |
Synonyme |
(3α,5β)-20-Oxopregnan-3-yl β-D-Glucopyranosiduronic Acid; 20-Oxo-5β-pregnan-3α-yl β-D-Glucopyranosiduronic Acid; 3α-Hydroxy-5β-pregnan-20-one Glucuronide; Pregnanolone 3-Glucuronide; Pregnanolone Glucuronide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[4-(Methylsulfanyl)phenyl]-2-pyridinamine](/img/structure/B1145926.png)
![S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1145931.png)
